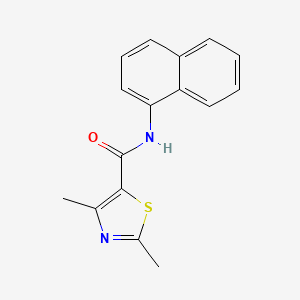

![molecular formula C16H14N2O2S B5543726 3-[(1H-苯并咪唑-2-基硫代)甲基]苯甲酸甲酯](/img/structure/B5543726.png)

3-[(1H-苯并咪唑-2-基硫代)甲基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate is a compound that has attracted interest in various fields of chemistry due to its unique structure and potential applications. This compound is part of the benzimidazole family, which is known for its biological and chemical significance.

Synthesis Analysis

The synthesis of related benzimidazole compounds often involves reactions such as the Weidenhagen reaction, followed by N-methylation. These compounds can undergo electrophilic substitution reactions, including nitration, bromination, sulfonation, formylation, and acylation (El’chaninov & Aleksandrov, 2016). Another synthesis approach involves a one-pot synthesis method, adopting diethylene glycol dimethyl ether as a solvent for reactions involving SOCl2 and other reagents (Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using quantum chemical calculations, which help in understanding the steric arrangement of the heterocycles in the molecules. These calculations can predict how modifications to the benzimidazole core influence the molecule's properties and reactivity (El’chaninov & Aleksandrov, 2016).

Chemical Reactions and Properties

Benzimidazole compounds exhibit a range of chemical reactions, including electrophilic substitution and reactions with electron-withdrawing substituents that can significantly increase their activity. The functional groups in these molecules, such as NH fragments, play a crucial role in their chemical behavior and interactions (Peng et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, can be influenced by the substitution pattern on the benzimidazole ring and the presence of other functional groups. These properties are essential for determining the compound's suitability for various applications (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the potential applications of benzimidazole derivatives. Studies on these compounds reveal their potential in forming complexes with metals and participating in hydrogen bonding, which could be exploited in catalysis and material science (Cao et al., 2006).

科学研究应用

腐蚀抑制

苯并咪唑衍生物,包括与 3-[(1H-苯并咪唑-2-基硫代)甲基]苯甲酸甲酯相关的结构,因其作为腐蚀抑制剂的潜力而受到研究。利用密度泛函理论 (DFT) 的理论研究表明,诸如能隙、偶极矩和电负性之类的性质对于它们在腐蚀抑制中的有效性至关重要 (Obot & Obi-Egbedi, 2010).

抗菌和细胞毒活性

苯并咪唑衍生物已被合成并评估其 DNA 结合、细胞 DNA 损伤能力和对各种癌细胞系的细胞毒性,显示出对癌细胞增殖的显着抑制作用。这些化合物的结合亲和力和构效关系已得到彻底研究 (Paul 等人,2015).

癌症研究

已经开发出一系列具有显着酶效和细胞效力的苯并咪唑甲酰胺 PARP 抑制剂。这些化合物,包括目前正在进行人体临床试验的特定衍生物,与其他癌症治疗方法结合使用时表现出优异的疗效 (Penning 等人,2009).

分子对接研究

已经对苯并咪唑化合物进行了实验和理论研究,以了解它们的结构、电子和振动特征。分子对接研究有助于预测蛋白质结合,表明其在药物开发中的潜力 (Khanum 等人,2022).

晶体工程

已经探索了高压对苯并咪唑衍生物晶体结构的影响,显示出相变,为晶体工程和不利构象的稳定性提供了见解 (Johnstone 等人,2010).

作用机制

The benzimidazole moiety is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system

属性

IUPAC Name |

methyl 3-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-15(19)12-6-4-5-11(9-12)10-21-16-17-13-7-2-3-8-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUWJFLJUFYFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Benzoimidazol-2-ylsulfanylmethyl)-benzoic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

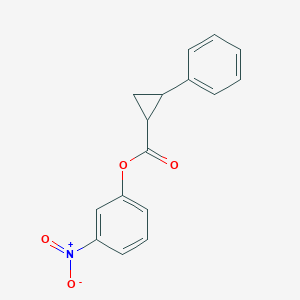

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

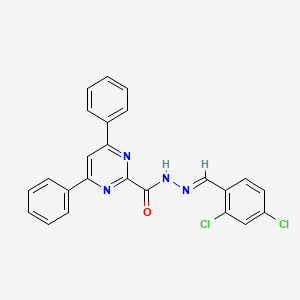

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

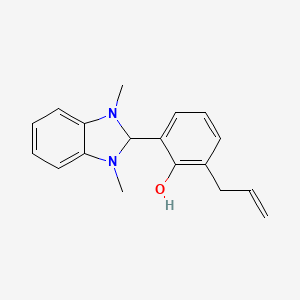

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)

![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)